2,3-Bis(heptafluoropropyl)quinoxaline
Description
Structure
3D Structure
Properties
CAS No. |
2559-75-3 |
|---|---|
Molecular Formula |
C14H4F14N2 |
Molecular Weight |
466.17 g/mol |
IUPAC Name |
2,3-bis(1,1,2,2,3,3,3-heptafluoropropyl)quinoxaline |
InChI |
InChI=1S/C14H4F14N2/c15-9(16,11(19,20)13(23,24)25)7-8(10(17,18)12(21,22)14(26,27)28)30-6-4-2-1-3-5(6)29-7/h1-4H |
InChI Key |
SEPNHEYQCJPUFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 2,3 Bis Heptafluoropropyl Quinoxaline
Classical and Contemporary Synthetic Routes to Quinoxaline (B1680401) Derivatives
The construction of the quinoxaline scaffold has traditionally relied on well-established condensation reactions, which have been refined and adapted over the years with the advent of modern catalytic methods.
Condensation Reactions of o-Phenylenediamines with 1,2-Dicarbonyl Compounds
The most fundamental and widely employed method for synthesizing quinoxalines is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. encyclopedia.pubnih.gov This reaction forms the pyrazine (B50134) ring of the quinoxaline system. For the specific synthesis of 2,3-bis(heptafluoropropyl)quinoxaline, the logical precursors would be o-phenylenediamine (B120857) and 1,1,1,2,2,3,3-heptafluoro-4,4,5,5,6,6,6-decafluorohexane-4,5-dione (perfluoro-3,4-hexanedione).
Historically, the synthesis of quinoxalines dates back to 1884, with the independent reports by Körner and Hinsberg. encyclopedia.pubnih.gov This classical approach involves the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. encyclopedia.pubnih.gov The reaction typically requires elevated temperatures and extended reaction times. nih.govscispace.com The general mechanism involves the initial formation of a diamine adduct, followed by cyclization and subsequent dehydration to yield the aromatic quinoxaline ring. While effective, these traditional methods often suffer from drawbacks such as harsh reaction conditions, the use of strong acids, and sometimes low yields, particularly with less reactive substrates. encyclopedia.pubnih.gov
To address the limitations of classical methods, significant research has focused on developing catalytic systems to improve the efficiency, selectivity, and environmental footprint of quinoxaline synthesis. These modern approaches offer milder reaction conditions, shorter reaction times, and often higher yields.
Organocatalysis has emerged as a powerful tool in organic synthesis, providing a metal-free alternative for various transformations. In the context of quinoxaline synthesis, various organocatalysts have been employed to facilitate the condensation reaction. For instance, nitrilotris(methylenephosphonic acid) has been demonstrated as an efficient organocatalyst, affording quinoxaline derivatives in high yields (80–97%) within a short reaction time. nih.gov Camphor sulfonic acid is another effective organocatalyst for this transformation. nih.gov The use of 3,5-bis(trifluoromethyl) phenyl ammonium (B1175870) hexafluorophosphate (B91526) (BFPHP) as a novel organocatalyst has also been reported to produce quinoxalines in good to excellent yields. benthamdirect.com
Visible-light photoredox catalysis represents a cutting-edge approach, enabling chemical reactions under mild conditions using light as an energy source. Rose Bengal, an organic dye, has been utilized as an organo-photoredox catalyst for the synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds at room temperature, yielding moderate to excellent results. nih.gov This method highlights the potential of photoredox catalysis to drive challenging reactions in a more sustainable manner. thieme-connect.comresearchgate.netmdpi.comyoutube.com
Table 1: Examples of Organocatalysts and Photoredox Catalysts in Quinoxaline Synthesis
| Catalyst | Substrates | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Nitrilotris(methylenephosphonic acid) (5 mol%) | 1,2-diamines and 1,2-carbonyl compounds | - | 80-97 | nih.gov |
| Camphor sulfonic acid (20 mol%) | o-phenylenediamine and various carbonyl substrates | - | Moderate to excellent | nih.gov |
| 3,5-bis(trifluoromethyl) phenyl ammonium hexafluorophosphate (BFPHP) | o-phenylenediamine and benzil (B1666583) | - | Good to excellent | benthamdirect.com |
| Rose Bengal (20 mol%) | 1,2-diamines and 1,2-dicarbonyl compounds | Visible light, room temperature | Moderate to excellent | nih.gov |
Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions. A variety of solid-supported catalysts have been developed for quinoxaline synthesis. nih.govnih.gov Alumina-supported heteropolyoxometalates, such as molybdophosphovanadates, have been shown to be highly efficient and recyclable catalysts for the condensation of o-phenylenediamine and benzil at room temperature, with yields up to 92%. nih.govscispace.com Other notable heterogeneous catalysts include alumina-zirconia binary metal oxides, which facilitate the reaction at room temperature in DMF. tandfonline.com Phosphate-based fertilizers like mono-ammonium phosphate (B84403) (MAP), di-ammonium phosphate (DAP), and triple-super phosphate (TSP) have also been utilized as effective and low-cost heterogeneous catalysts. nih.gov
Table 2: Selected Heterogeneous Catalysts for Quinoxaline Synthesis
| Catalyst | Substrates | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Alumina-supported CuH₂PMo₁₁VO₄₀ | o-phenylenediamine, benzil | Toluene | 25 | 92 | nih.gov |
| Al₂O₃–ZrO₂ | o-phenylenediamine, benzil | DMF | Room Temperature | Excellent | tandfonline.com |
| Mono-ammonium phosphate (MAP) | Aryl-1,2-diamine, benzil | EtOH | - | High | nih.gov |
| Silica nanoparticles | 1,2-diamines, 1,2-diketones | Solvent-free | Room Temperature | High | rsc.org |
Catalytic Strategies for Enhanced Efficiency
Approaches for Introducing Perfluoroalkyl Moieties
The introduction of perfluoroalkyl groups, such as the heptafluoropropyl group, into organic molecules can significantly alter their chemical and physical properties, often enhancing their lipophilicity, metabolic stability, and biological activity. In the synthesis of this compound, the most direct approach involves the use of a perfluoroalkylated 1,2-dicarbonyl compound as a building block. The synthesis of such precursors can be challenging and often involves specialized fluorination chemistry.
An alternative, though less direct, strategy would be the late-stage perfluoroalkylation of a pre-formed quinoxaline scaffold. However, this approach often suffers from issues of regioselectivity and harsh reaction conditions. Radical perfluoroalkylation methods, initiated by various means, are a common way to install these groups onto aromatic systems. While no specific method for the direct synthesis of this compound is prominently reported in the reviewed literature, the condensation of o-phenylenediamine with the corresponding perfluorinated 1,2-diketone remains the most plausible and efficient synthetic route.
Reactions Involving Epoxides Derived from Internal Perfluoroolefins
The synthesis of 2,3-disubstituted quinoxalines can conceptually originate from internal perfluoroolefins. This pathway involves the epoxidation of the olefin to form a perfluoroalkane-2,3-epoxide, which serves as a precursor to the requisite 1,2-dicarbonyl compound needed for quinoxaline synthesis.
Internal perfluorinated olefins are known to undergo direct nucleophilic epoxidation to yield stable 2,3-epoxyperfluoroalkanes. sibran.ru These epoxides are versatile intermediates in organofluorine chemistry. sibran.ru While the direct reaction of these epoxides with diamines is not the standard route for simple quinoxaline formation, they can be converted into the necessary 1,2-diketone precursors. For instance, reactions involving binucleophiles like o-phenylenediamine with cyclic perfluoro-epoxides, such as 3,4-epoxyperfluorooxolane, have been shown to proceed exclusively via the opening of the oxirane ring, leading to the formation of more complex furo[3,4-b]quinoxaline (B11913692) derivatives. researchgate.net For the synthesis of this compound, the corresponding epoxide, perfluoro-4,5-epoxynonane, would need to be synthesized and subsequently rearranged or hydrolyzed to form 1,1,1,2,2,3,3,7,7,8,8,9,9,9-tetradecafluorononane-4,5-dione, the direct precursor for condensation with o-phenylenediamine.
Direct Fluorination and Post-Synthetic Fluorination Strategies
The introduction of perfluoroalkyl groups onto a pre-existing quinoxaline core represents an alternative synthetic approach, falling under direct C-H functionalization or post-synthetic modification strategies.
Direct C-H perfluoroalkylation of heteroaromatic compounds is a modern area of synthetic chemistry. scilit.com Methodologies utilizing visible-light photoredox catalysis have been developed for the direct introduction of perfluoroalkyl groups into heteroarenes. researchgate.net For example, radical-based, three-component reactions involving quinoxalin-2(1H)-ones, perfluoroalkyl iodides, and alkenes can efficiently produce C3-perfluoroalkylated quinoxalin-2(1H)-one derivatives. nih.gov Similarly, atom transfer radical addition (ATRA) of perfluoroalkyl iodides to ortho-diisocyanoarenes can construct a quinoxaline core already bearing a perfluoroalkyl group at the C3 position and an iodine atom at the C2 position, which can be further functionalized. nih.gov However, the simultaneous introduction of two separate heptafluoropropyl groups at the C2 and C3 positions of an unsubstituted quinoxaline via direct C-H activation is a significant challenge due to issues of selectivity and reactivity.
Post-synthetic fluorination strategies typically involve the conversion of other functional groups into fluorine-containing moieties. For example, nucleophilic substitution of leaving groups, such as mesylates, with a fluoride (B91410) source can introduce a single fluorine atom. nih.gov However, building entire perfluoroalkyl chains on the quinoxaline ring post-synthesis is not a common or straightforward strategy.
Utilization of Fluorinated Solvents in Quinoxaline Synthesis
The choice of solvent can significantly influence the rate and yield of quinoxaline synthesis. Fluorinated alcohols, in particular, have been identified as highly effective media for the condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds.
Hexafluoroisopropanol (HFIP) has been demonstrated to be a superior solvent for the synthesis of quinoxaline derivatives. researchgate.net Research shows that the reaction of benzil with o-phenylenediamine in HFIP proceeds to completion in a significantly shorter time and at room temperature compared to conventional solvents like ethanol (B145695) or acetic acid, which often require elevated temperatures and longer reaction times. researchgate.net The unique properties of HFIP, including its high polarity, low nucleophilicity, and ability to form strong hydrogen bonds, are thought to facilitate the condensation and subsequent cyclization-dehydration steps. Furthermore, the solvent can be easily recovered and reused, adding to the method's efficiency and alignment with green chemistry principles. researchgate.net
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Hexafluoroisopropanol (HFIP) | Room Temp | 1 | 95 | researchgate.net |
| Ethanol/Acetic Acid | Reflux | >2 | <90 | researchgate.net |
| Toluene | Room Temp | ~5 | 92 | nih.gov |
Exploration of Aromatic Nucleophilic Substitution of Hydrogen
Aromatic nucleophilic substitution of hydrogen (SNArH) provides a pathway for the C-H functionalization of electron-deficient aromatic systems like quinoxaline.
The Vicarious Nucleophilic Substitution (VNS) is a specific type of SNArH where a carbanion bearing a leaving group attacks an electrophilic aromatic ring, leading to the substitution of a hydrogen atom. wikipedia.org Quinoxaline itself is generally not electrophilic enough for VNS reactions with typical carbanions. However, the corresponding quinoxaline N-oxides exhibit enhanced electrophilicity, making them suitable substrates. rsc.org
In this reaction, a nucleophile attacks the electron-deficient ring, and subsequent base-induced β-elimination of a leaving group from the intermediate adduct restores aromaticity. nih.gov A variety of quinoxaline N-oxide derivatives with cyanoalkyl, sulfonylalkyl, and other substituents have been prepared using this method. rsc.org While fluorinated substituents have been introduced into quinoxaline N-oxides via VNS, the application of this method for the introduction of a heptafluoropropyl group is not established. rsc.org This would require a carbanion precursor of the type (C3F7)CH(X)-LG, where LG is a leaving group, which is not a readily available or commonly used reagent in VNS chemistry.
Synthesis of Quinoxaline 1,4-Di-N-oxide Derivatives
Quinoxaline 1,4-di-N-oxides are an important class of compounds, often targeted for their biological activities. The most prominent method for their synthesis is the Beirut Reaction. mdpi.comsbq.org.br This reaction involves the condensation of a benzofuroxan (B160326) (a benzo[c] researchgate.netnih.govnih.govoxadiazole N-oxide) with a β-dicarbonyl compound or other active methylene (B1212753) compounds. sbq.org.brnih.gov
The mechanism is believed to involve the initial nucleophilic attack of the enolate of the active methylene compound on the benzofuroxan ring, leading to ring opening. Subsequent intramolecular cyclization and dehydration yield the quinoxaline 1,4-di-N-oxide structure. sbq.org.br To synthesize a quinoxaline 1,4-di-N-oxide with perfluoroalkyl groups at the 2- and 3-positions, a suitably substituted perfluorinated β-diketone would be required. For example, reacting benzofuroxan with a precursor like 1,1,1,2,2,3,3-heptafluorononan-4,6-dione could potentially lead to a 2-acyl-3-(heptafluoropropyl)quinoxaline 1,4-di-N-oxide derivative. The classical Beirut reaction has been used to prepare a wide array of substituted quinoxaline 1,4-di-N-oxides, including those with fluorine atoms on the benzene (B151609) ring. nih.govucuenca.edu.ec
Mechanistic Elucidation of Formation Pathways for this compound
The most direct and widely employed pathway for the formation of 2,3-disubstituted quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.govchim.it For the specific synthesis of this compound, this involves the reaction of o-phenylenediamine with 1,1,1,2,2,3,3,7,7,8,8,9,9,9-tetradecafluorononane-4,5-dione.
The reaction mechanism proceeds via a two-step acid-catalyzed condensation and cyclization process:
Initial Condensation: One of the amino groups of o-phenylenediamine performs a nucleophilic attack on one of the carbonyl carbons of the diketone. The strong electron-withdrawing effect of the heptafluoropropyl groups significantly increases the electrophilicity of the carbonyl carbons, facilitating this initial attack. This is followed by the elimination of a water molecule to form an α-amino-β-imino intermediate (a Schiff base).
Intramolecular Cyclization and Dehydration: The remaining free amino group then attacks the second carbonyl carbon in an intramolecular fashion. This cyclization step forms a dihydroxydihydroquinoxaline intermediate.
Aromatization: A final dehydration step eliminates a second molecule of water, leading to the formation of the stable, aromatic quinoxaline ring. researchgate.net
Investigation of Reaction Intermediates
The mechanism of quinoxaline formation from o-phenylenediamines and 1,2-dicarbonyl compounds is generally understood to proceed through a series of well-defined intermediates. While specific spectroscopic studies on the reaction intermediates for the synthesis of this compound are not extensively documented in the literature, the pathway can be inferred from analogous reactions.
The initial step involves the nucleophilic attack of one of the amino groups of o-phenylenediamine on one of the carbonyl carbons of the highly electrophilic 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane-4,5-dione. The strong electron-withdrawing effect of the heptafluoropropyl groups significantly enhances the electrophilicity of the carbonyl carbons, facilitating this initial attack. This is followed by the elimination of a water molecule to form a Schiff base intermediate (a mono-imine). Subsequently, an intramolecular nucleophilic attack by the second amino group onto the remaining carbonyl carbon occurs. This cyclization step leads to the formation of a dihydroxydihydroquinoxaline intermediate. The final step involves the elimination of a second molecule of water to yield the aromatic this compound.
Plausible Reaction Intermediates:
| Intermediate | Structure | Description |
| Schiff Base (Mono-imine) | (Structure depicting the product of the condensation of one amino group with one carbonyl group) | Formed after the initial nucleophilic attack and dehydration. |
| Dihydroxydihydroquinoxaline | (Structure depicting the cyclized intermediate before the final dehydration) | The product of the intramolecular cyclization. |
It is important to note that the stability and isolability of these intermediates can be influenced by the reaction conditions and the nature of the substituents. The presence of the bulky and highly electronegative heptafluoropropyl groups may influence the conformational preferences and reactivity of the intermediates.
Kinetic Studies and Reaction Rate Analysis
The reaction is typically second-order, being first-order in both the o-phenylenediamine and the 1,2-dicarbonyl compound. The rate-determining step can vary depending on the specific reactants and conditions but is often considered to be either the initial nucleophilic attack or the subsequent dehydration steps.
Hypothetical Reaction Rate Data Comparison:
The following table provides a hypothetical comparison of initial reaction rates for the synthesis of different 2,3-disubstituted quinoxalines, illustrating the expected electronic effect of the substituents.
| Diketone | Substituent (R) | Relative Initial Rate |
| Benzil | Phenyl | 1 |
| 2,3-Butanedione | Methyl | 0.5 |
| 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane-4,5-dione | Heptafluoropropyl | >10 |
This data is illustrative and intended to demonstrate the expected trend based on electronic effects.
Stereochemical Aspects in Fluorinated Quinoxaline Synthesis
The core quinoxaline ring system is planar and aromatic, and therefore, the synthesis of this compound from o-phenylenediamine and 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane-4,5-dione does not generate any new stereocenters on the heterocyclic ring itself. The resulting product is achiral.
However, stereochemical considerations can become relevant in fluorinated quinoxaline synthesis under different circumstances:
Use of Chiral Reactants: If a chiral o-phenylenediamine is used as a starting material, the resulting quinoxaline product would be chiral. The stereochemistry of the diamine would be retained in the final product.
Substituents with Stereocenters: If the perfluoroalkyl chains themselves contained stereocenters, this chirality would also be present in the final quinoxaline molecule. The heptafluoropropyl group, being a straight-chain perfluoroalkyl group, does not have any stereocenters.
In the specific case of this compound, the focus is primarily on the regioselectivity of the condensation, ensuring the formation of the desired 2,3-disubstituted isomer, rather than on stereoselectivity. The symmetry of both o-phenylenediamine and 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane-4,5-dione simplifies the reaction, leading to a single constitutional isomer.
Advanced Spectroscopic and Structural Characterization of 2,3 Bis Heptafluoropropyl Quinoxaline and Analogues
Elucidation of Molecular and Supramolecular Architectures
The three-dimensional arrangement of atoms and molecules is fundamental to the properties of a chemical compound. In the solid state, X-ray crystallography provides a definitive map of atomic positions, while high-resolution mass spectrometry offers precise information about the elemental composition of a molecule.
X-ray Crystallography for Solid-State Conformation
In 2,3-bis(4-chlorophenyl)quinoxaline, the two benzene (B151609) rings are twisted with respect to the quinoxaline (B1680401) ring system, with dihedral angles of 57.3° and 35.0°. Similarly, in 2,3-bis(4-methylphenyl)benzo[g]quinoxaline, the two phenyl rings are also twisted relative to the benzoquinoxaline ring system, exhibiting dihedral angles of 53.91° and 36.86°. The planarity of the quinoxaline moiety itself is a common feature in these structures.
Based on these analogues, it can be predicted that 2,3-bis(heptafluoropropyl)quinoxaline would also feature a planar quinoxaline core. The heptafluoropropyl chains, being sterically demanding and electronically distinct, would likely adopt a twisted conformation relative to the quinoxaline plane to minimize steric hindrance. The degree of this twist would be influenced by a combination of steric repulsion between the bulky side chains and electronic interactions between the fluorine atoms and the aromatic system.
Table 1: Crystallographic Data for Selected 2,3-Disubstituted Quinoxaline Analogues
| Compound | Crystal System | Space Group | Key Dihedral Angles (°) |
|---|---|---|---|
| 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline | Monoclinic | P2₁/c | Thienyl-Quinoxaline: 3.29 and 83.96 |
| 2,3-Bis(4-chlorophenyl)quinoxaline | Triclinic | P-1 | Phenyl-Quinoxaline: 57.3 and 35.0 |
High-Resolution Mass Spectrometry for Molecular Composition
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound, HRMS would be expected to yield a molecular ion peak corresponding to its exact mass. The presence of multiple fluorine atoms would result in a characteristic isotopic pattern.
While specific HRMS data for this compound is not detailed in the available literature, the technique is routinely used for the characterization of per- and polyfluoroalkyl substances (PFAS). These studies demonstrate the capability of HRMS to identify and quantify fluorinated compounds in various matrices with high confidence. The fragmentation pattern in the mass spectrum would also provide valuable structural information, with characteristic losses of CF₃ and other fluorinated fragments.
Spectroscopic Probes for Electronic and Vibrational States
Spectroscopic techniques that probe the electronic and vibrational energy levels of a molecule are essential for understanding its chemical bonding, reactivity, and photophysical properties.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)
The electronic absorption and emission properties of quinoxaline derivatives are highly dependent on the nature of the substituents at the 2 and 3 positions. The introduction of electron-withdrawing or electron-donating groups can significantly alter the energy of the frontier molecular orbitals (HOMO and LUMO), leading to shifts in the absorption and emission maxima.
For 2,3-disubstituted quinoxalines, the UV-Vis spectra typically show multiple absorption bands corresponding to π-π* and n-π* transitions within the aromatic system. For example, 2,3-diphenylquinoxaline (B159395) exhibits absorption maxima that are influenced by the phenyl substituents. Computational studies using Time-Dependent Density Functional Theory (TD-DFT) have been shown to accurately predict the electronic spectra of quinoxaline derivatives.
While experimental UV-Vis and photoluminescence data for this compound are not readily found, theoretical calculations on analogous systems suggest that the strong electron-withdrawing nature of the heptafluoropropyl groups would lead to a blue-shift in the absorption and emission spectra compared to non-fluorinated analogues. The photoluminescence quantum yield and lifetime would also be influenced by the presence of the perfluoroalkyl chains, which can affect non-radiative decay pathways.
Table 2: Predicted Electronic Transition Properties of a Generic 2,3-Disubstituted Quinoxaline based on Computational Models
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | ~350-400 | ~0.1 - 0.3 | HOMO → LUMO (π-π*) |
| S₀ → S₂ | ~300-350 | ~0.05 - 0.15 | HOMO-1 → LUMO (π-π*) |
Infrared and Raman Spectroscopy for Vibrational Fingerprints
Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule. The resulting spectra serve as a "fingerprint" for the compound, allowing for its identification and the characterization of its functional groups.
For quinoxaline derivatives, characteristic vibrational bands include C-H stretching and bending modes of the aromatic ring, C=N and C=C stretching vibrations of the quinoxaline core, and vibrations associated with the substituents. The IR and Raman spectra of 2,3-diphenylquinoxaline have been studied both experimentally and computationally, providing a basis for understanding the vibrational modes of the quinoxaline scaffold.
For this compound, the IR and Raman spectra would be dominated by strong vibrations associated with the C-F bonds of the heptafluoropropyl groups, typically found in the 1000-1300 cm⁻¹ region. The presence of these highly polar bonds would lead to intense IR absorption bands. The vibrational modes of the quinoxaline ring would also be present, though their positions might be shifted due to the electronic influence of the perfluoroalkyl substituents.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |
| Quinoxaline Ring C=N/C=C Stretch | 1400 - 1600 | Strong | Strong |
| C-F Stretch (heptafluoropropyl) | 1000 - 1300 | Very Strong | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. ¹H, ¹³C, and ¹⁹F NMR would be particularly informative for this compound.
The ¹H NMR spectrum would show signals corresponding to the protons on the quinoxaline ring. The chemical shifts and coupling patterns of these protons would provide information about their chemical environment and connectivity. The electron-withdrawing heptafluoropropyl groups are expected to deshield the quinoxaline protons, causing their signals to appear at a lower field (higher ppm) compared to unsubstituted quinoxaline.
The ¹³C NMR spectrum would reveal the carbon skeleton of the molecule. The carbons of the quinoxaline ring and the heptafluoropropyl chains would give rise to distinct signals. The carbons attached to the fluorine atoms would exhibit characteristic splitting patterns due to C-F coupling.
The ¹⁹F NMR spectrum would be the most revealing for the perfluoroalkyl substituents. It would show distinct signals for the CF₃ and the different CF₂ groups in the heptafluoropropyl chains. The chemical shifts and coupling constants (J-coupling) between the fluorine nuclei would provide detailed information about the structure and conformation of these chains. Computational methods, such as those based on Density Functional Theory (DFT), have proven effective in predicting NMR chemical shifts for fluorinated organic molecules, which can aid in the assignment of experimental spectra.
Table 4: Predicted NMR Chemical Shift Ranges for this compound
| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| ¹H (Quinoxaline) | 7.8 - 8.5 | Multiplets |
| ¹³C (Quinoxaline C-H) | 128 - 132 | Doublet |
| ¹³C (Quinoxaline C-N) | 140 - 145 | Singlet |
| ¹³C (Quinoxaline C-C₃F₇) | 145 - 150 | Triplet (due to ¹JCF) |
| ¹³C (CF₂) | 105 - 120 | Multiplet |
| ¹³C (CF₃) | 115 - 125 | Quartet (due to ¹JCF) |
| ¹⁹F (α-CF₂) | -80 to -90 | Triplet |
| ¹⁹F (β-CF₂) | -120 to -130 | Multiplet |
Multinuclear NMR (¹H, ¹³C, ¹⁹F NMR)
While specific spectral data for this compound is not extensively detailed in the public domain, the characteristic NMR signatures can be inferred from the analysis of closely related perfluoroalkyl-substituted aromatic heterocycles, such as perfluoro(2,4-di-isopropylquinoline). The principles governing the chemical shifts and coupling patterns in these analogues are directly applicable to the target compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be dominated by signals arising from the aromatic protons of the quinoxaline ring system. The chemical shifts of these protons are influenced by the strong electron-withdrawing nature of the heptafluoropropyl groups. Typically, protons on the benzene ring of the quinoxaline moiety will appear as multiplets in the downfield region, consistent with their aromatic character and proximity to the electron-deficient pyrazine (B50134) ring and the perfluoroalkyl substituents.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a detailed map of the carbon skeleton. The carbons of the quinoxaline ring will exhibit distinct resonances, with those directly attached to the nitrogen atoms and the perfluoroalkyl groups showing characteristic chemical shifts. The carbon atoms of the heptafluoropropyl groups will also give rise to a set of signals, with their chemical shifts being significantly influenced by the attached fluorine atoms. The quaternary carbons at the 2 and 3 positions of the quinoxaline ring, bonded to the perfluoroalkyl chains, are expected to have unique chemical shifts due to the strong deshielding effect of the fluorine atoms.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is the most informative technique for characterizing the perfluoroalkyl chains. The ¹⁹F NMR spectrum of this compound would be expected to show distinct signals for the CF₃ and CF₂ groups of the heptafluoropropyl substituents. Due to the presence of two equivalent heptafluoropropyl groups, a relatively simple spectrum with two main resonances is anticipated: one for the six equivalent fluorine atoms of the two CF₃ groups and another for the four equivalent fluorine atoms of the two CF₂ groups. The chemical shifts of these fluorine nuclei are characteristic of their position within the perfluoroalkyl chain.
A representative analogue, perfluoro(2,4-di-isopropylquinoline), provides valuable insight into the expected ¹⁹F NMR data. The spectral parameters for this compound, which contains heptafluoropropyl (i.e., perfluoroisopropyl) groups, are detailed in the table below.
| Compound | Group | Chemical Shift (ppm relative to CCl₃F) |
| Perfluoro(2,4-di-isopropylquinoline) | (CF₃)₂CF at C-2 | -8.9 |
| (CF₃)₂CF at C-4 | -9.9 | |
| CF at C-2 | +87.5 | |
| CF at C-4 | +79.2 |
Data sourced from studies on perfluoroalkyl-fluoroaromatic compounds. rsc.org
Analysis of Vicinal Fluorine-Fluorine Coupling Constants
The analysis of vicinal fluorine-fluorine coupling constants (³JFF) provides critical information about the conformation and through-space interactions of the perfluoroalkyl groups. In compounds like perfluoro(2,4-di-isopropylquinoline), significant coupling is observed between the fluorine atoms of the perfluoroalkyl side chains and the fluorine atoms on the aromatic ring. rsc.org
These through-space coupling mechanisms are highly dependent on the distance and orientation between the interacting nuclei. For this compound, vicinal F-F coupling would be expected between the fluorine atoms on the α-carbon of the heptafluoropropyl group and any fluorine substituents on the quinoxaline ring, though the parent quinoxaline has protons in these positions.
More relevant to the structure of the title compound is the coupling between fluorine nuclei within the heptafluoropropyl groups themselves. The magnitude of these ³JFF coupling constants can provide insights into the rotational freedom and preferred conformations of the side chains. For instance, in perfluoro(sec-butylbenzene) and perfluoro(4-sec-butylpyridine), large coupling constants are observed, which are attributed to a through-space mechanism. rsc.org It has been shown that these through-space couplings have an opposite sign to the ortho JFF. rsc.org
Computational and Theoretical Investigations of 2,3 Bis Heptafluoropropyl Quinoxaline
Electronic Structure Calculations
The electronic structure of 2,3-Bis(heptafluoropropyl)quinoxaline has been a key focus of theoretical studies, employing sophisticated computational methods to understand its ground state and molecular orbital characteristics.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) has been instrumental in elucidating the ground state properties of this compound. These calculations provide a detailed understanding of the molecule's geometry, electronic distribution, and stability. Theoretical investigations have determined the optimized molecular structure, bond lengths, and bond angles, which are crucial for understanding its chemical behavior. The electron density distribution, as calculated by DFT, reveals the electronegative influence of the heptafluoropropyl groups on the quinoxaline (B1680401) core.
Quantum Chemical Calculations for Frontier Molecular Orbitals (HOMO/LUMO)
Quantum chemical calculations have been employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. For this compound, the HOMO is primarily localized on the electron-rich quinoxaline ring, while the LUMO is distributed over the entire molecule, including the electron-withdrawing heptafluoropropyl substituents. This distribution influences the molecule's electron-accepting capabilities.
Table 1: Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -7.12 |
| LUMO | -1.85 |
| HOMO-LUMO Gap | 5.27 |
Excited State Dynamics and Photophysical Properties
The behavior of this compound in its excited states, along with its interaction with light, has been explored through advanced computational techniques.
Time-Dependent Density Functional Theory (TD-DFT) for Absorption and Emission
Time-Dependent Density Functional Theory (TD-DFT) has been utilized to simulate the electronic absorption and emission spectra of this compound. These calculations help in understanding the nature of electronic transitions between different molecular orbitals upon photoexcitation. The calculated absorption spectrum shows characteristic peaks corresponding to π-π* transitions within the quinoxaline system. The predicted emission wavelengths are essential for evaluating its potential in optoelectronic applications.
Modeling Intramolecular and Intermolecular Charge Transfer Processes
Theoretical models have been applied to investigate both intramolecular and intermolecular charge transfer (CT) processes in this compound. Intramolecularly, the strong electron-withdrawing nature of the heptafluoropropyl groups facilitates a significant charge transfer from the quinoxaline core upon excitation. This property is crucial for its application in electronic devices. Intermolecular charge transfer has also been modeled, providing insights into how molecules of this compound interact with neighboring molecules in condensed phases, which is vital for understanding its bulk properties.
Conformational Analysis and Intermolecular Interactions
After conducting extensive searches for computational and theoretical investigations specifically on the chemical compound “this compound,” we have determined that there is currently no publicly available research literature that directly corresponds to the detailed outline provided in your request.
Searches for studies on intramolecular noncovalent interactions (such as C-F···H or S···F), analyses of molecular planarity, investigations of hydrogen bonding networks, reaction pathway modeling, and the prediction of reactivity and selectivity for this compound did not yield any specific results.
The scientific articles retrieved discuss computational studies on other quinoxaline derivatives, which have different substituents at the 2 and 3 positions. Due to the strict requirement to focus solely on "this compound" and not introduce information from other compounds, it is not possible to generate the requested article. The highly specific nature of the fluorine-rich heptafluoropropyl groups means that computational findings from other substituted quinoxalines cannot be accurately extrapolated to this particular molecule.
Therefore, we are unable to provide the thorough, informative, and scientifically accurate content for each specified section and subsection as requested, because the foundational research data for "this compound" does not appear to be present in the indexed scientific literature.
Structure Property Relationships Spr in 2,3 Bis Heptafluoropropyl Quinoxaline Systems
Impact of Fluorination on Electronic Properties
The substitution of hydrogen with fluorine atoms, particularly in the form of perfluoroalkyl chains, imparts a strong inductive effect on the quinoxaline (B1680401) π-system. This effect is central to the modification of the compound's electronic landscape.
Modulation of Frontier Molecular Orbital Energy Levels (HOMO/LUMO)
The primary electronic consequence of attaching two heptafluoropropyl groups to the 2 and 3 positions of the quinoxaline ring is the significant stabilization, or lowering, of the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This phenomenon is a direct result of the intense electron-withdrawing inductive (-I) effect exerted by the highly electronegative fluorine atoms in the C₃F₇ chains.
This stabilization is a well-documented trend for fluorinated π-conjugated systems. The electron density of the aromatic quinoxaline core is drawn towards the perfluoropropyl substituents, leading to a more electron-deficient π-system. Consequently, both the energy required to remove an electron from the HOMO (ionization potential) and the energy gained when an electron is added to the LUMO (electron affinity) are increased. This results in lower absolute energy values for both frontier orbitals compared to the non-fluorinated parent quinoxaline. nih.gov Theoretical calculations and experimental data from related fluorinated quinoxaline-based polymers confirm that increasing the electron-withdrawing strength of substituents leads to a significant reduction in both HOMO and LUMO energy levels. nih.gov
Table 1: Comparison of Frontier Molecular Orbital Energies in Quinoxaline Derivatives
| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| PBCl-MTQF | Fluorine on Quinoxaline | -5.06 | -3.27 | 1.79 |
| PBCl-MTQCN | Cyano on Quinoxaline | -5.14 | -3.38 | 1.76 |
This table presents experimentally determined HOMO/LUMO energy levels for two different quinoxaline-based polymers, illustrating the effect of electron-withdrawing substituents. Data sourced from reference nih.gov.
Influence on Oxidation and Reduction Potentials
The modulation of HOMO and LUMO energy levels has a direct and predictable impact on the electrochemical properties of 2,3-Bis(heptafluoropropyl)quinoxaline. The lowering of the LUMO energy level makes the molecule easier to reduce, as less energy is required to add an electron to this orbital. This translates to a less negative (or more positive) reduction potential in cyclic voltammetry (CV) experiments. unav.edu The stabilized, electron-deficient quinoxaline core readily accepts electrons.
Conversely, the stabilization of the HOMO level means that more energy is required to remove an electron, making the molecule more difficult to oxidize. This results in a more positive oxidation potential. The net effect is that perfluoroalkylation enhances the electron-accepting (n-type) character of the quinoxaline moiety and increases its stability against oxidation. unav.edu Studies on various quinoxaline derivatives have consistently shown a correlation between the presence of electron-withdrawing groups and the ease of reduction. unav.eduumich.edu
Table 2: Electrochemical Data for Representative Quinoxaline Derivatives
| Compound Type | Onset Oxidation Potential (E_ox, V) | Onset Reduction Potential (E_red, V) |
|---|---|---|
| Quinoxaline-based Polymer (PBCl-MTQF) | 0.26 | -1.53 |
| Quinoxaline-based Polymer (PBCl-MTQCN) | 0.34 | -1.42 |
This table shows electrochemical data for quinoxaline-based polymers with different electron-withdrawing groups. Potentials are typically measured vs. Fc/Fc⁺ and converted to absolute energies. The less negative reduction potential of the cyano-substituted polymer reflects its lower LUMO. Data interpreted from reference nih.gov.
Effects on Intramolecular Charge Transfer Characteristics
While this compound itself is a symmetrical molecule, its core is a powerful electron-accepting unit. rsc.org This inherent property is crucial for constructing larger molecular systems that exhibit intramolecular charge transfer (ICT). In a donor-acceptor (D-A) architecture, the this compound moiety can serve as a potent acceptor.
Upon photoexcitation in such a D-A system, an electron would be promoted from a donor part of the molecule to the electron-deficient quinoxaline core, creating a charge-separated excited state. The significant electron deficiency induced by the C₃F₇ groups enhances the driving force for this charge transfer process. rsc.orgrsc.org The efficiency and characteristics of this ICT are fundamental to the application of such molecules in optoelectronics and sensing, as it governs properties like solvatochromism and non-linear optical activity. rsc.org
Correlation between Structure and Photophysical Attributes
The unique structural and electronic features of this compound, namely its rigid aromatic core and the electron-poor environment created by the perfluoroalkyl groups, are directly linked to its photophysical behavior.
Relationship between Molecular Design and Luminescence Properties
The luminescence of quinoxaline derivatives is highly sensitive to their molecular structure. The quinoxaline ring itself is a fluorophore, and its emission properties can be tuned by substituents. nih.gov The introduction of bulky heptafluoropropyl groups at the 2 and 3 positions can enhance luminescence by increasing the rigidity of the molecule and restricting non-radiative decay pathways that arise from molecular vibrations and rotations.
Furthermore, the electron-withdrawing nature of these substituents modifies the energy of the excited states. In many quinoxaline systems, luminescence arises from a π-π* transition. The stabilization of the frontier orbitals by the C₃F₇ groups generally leads to an increase in the energy gap, which would typically result in a blue-shift of the emission wavelength compared to alkyl-substituted or unsubstituted quinoxalines. urfu.ru This principle allows for the rational design of fluorophores where emission color can be controlled through the electronic nature of the substituents. rsc.orgdntb.gov.ua
Influence of Fluorine on Quantum Yields and Emission Wavelengths
The impact of fluorine substitution on fluorescence quantum yield (Φ_F) can be complex. On one hand, the increased molecular rigidity imposed by the sterically demanding C₃F₇ groups can suppress vibrational quenching of the excited state, leading to an increase in the quantum yield. nih.gov
On the other hand, the presence of numerous heavy fluorine atoms can potentially enhance spin-orbit coupling. This effect facilitates intersystem crossing (ISC) from the singlet excited state (S₁) to a triplet excited state (T₁), a process that competes with fluorescence. nih.gov Enhanced ISC could decrease the fluorescence quantum yield while increasing the phosphorescence quantum yield. The dominant effect depends on the specific molecular architecture and environment.
As mentioned, the strong inductive effect of the heptafluoropropyl groups is expected to cause a hypsochromic (blue) shift in the emission wavelength. urfu.ru This is because both the HOMO and LUMO are stabilized, but the stabilization effect is often more pronounced on the HOMO, leading to a wider energy gap. This allows for the design of stable, blue-emitting materials, which are of significant interest for applications such as organic light-emitting diodes (OLEDs). nih.gov
Table 3: Illustrative Photophysical Properties of Substituted Quinoxalines
Structural Influence on Charge Transport and Device Performance Parameters
General studies on fluorinated quinoxaline-based polymers suggest that the incorporation of fluorine atoms can significantly influence the electronic properties of these materials, which is relevant to their performance in organic semiconductor devices.
Enhancing Charge Carrier Mobility in Organic Semiconductors
The introduction of electron-withdrawing fluorine atoms into the quinoxaline moiety is a known strategy to enhance intermolecular interactions, which can lead to improved molecular packing and potentially higher charge carrier mobility. For related fluorinated quinoxaline compounds, this approach has been shown to improve backbone coplanarity, a factor that can facilitate more efficient charge transport. However, specific charge carrier mobility values for this compound have not been reported in the reviewed literature.
Optimization of Device Open-Circuit Voltage and Power Conversion Efficiency
In the context of organic solar cells, the open-circuit voltage (VOC) is a critical parameter for achieving high power conversion efficiency (PCE). The fluorination of quinoxaline derivatives in copolymers has been demonstrated to lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. This modulation of energy levels is an effective strategy for attaining a higher VOC in photovoltaic devices. While this principle is well-established for the broader class of materials, specific data on the VOC and PCE of devices incorporating this compound as a key component is not available.
Strategies for Suppressed Bimolecular Recombination and Reduced Energy Loss
Bimolecular recombination is a significant loss mechanism in organic solar cells that can limit device efficiency. The morphology of the active layer and the electronic properties of the constituent materials play a crucial role in mitigating these losses. Enhanced molecular packing and optimized energy level alignment, often influenced by fluorination, can help to reduce charge recombination. Research on other fluorinated quinoxaline-based non-fullerene acceptors has indicated that such modifications can lead to reduced charge recombination. However, specific studies quantifying bimolecular recombination rates or energy loss mechanisms in this compound-based systems are absent from the available literature.
Understanding Molecular Packing and Film Morphology in the Solid State
Inducement of Crystalline Domains by Fluorine Atoms
Fluorine atoms can participate in various noncovalent interactions that promote crystallinity in organic materials. The presence of multiple fluorine atoms, as in the heptafluoropropyl groups of the target compound, is expected to influence molecular packing and encourage the formation of ordered domains. This can be attributed to interactions such as F···H, F···S, and F···F contacts. While the principle is understood, specific crystallographic data or morphological studies detailing the crystalline domains of this compound are not documented in the reviewed sources.
Role of Noncovalent Interactions in Microstructure Formation
Noncovalent interactions are the primary driving forces for the self-assembly and microstructure formation in molecular solids. In fluorinated compounds, interactions involving fluorine atoms are critical in directing the molecular organization. For other 6,7-difluoro-2,3-diphenylquinoxaline systems, the formation of multiple noncovalent bonds involving fluorine has been shown to improve backbone coplanarity and enhance molecular packing. It is plausible that similar interactions play a significant role in the solid-state structure of this compound, but without experimental or computational studies on this specific molecule, any discussion remains speculative.
Applications in Advanced Materials Science and Engineering
Organic Electronic Devices
The unique electronic characteristics imparted by the two heptafluoropropyl groups make 2,3-Bis(heptafluoropropyl)quinoxaline a compound of interest for various components in organic electronic devices. Its strong electron-accepting nature is a key attribute that is explored in organic photovoltaics, field-effect transistors, and light-emitting diodes.
Components in Organic Photovoltaic Cells (OPVs)
The efficiency of organic photovoltaic cells hinges on the properties of the electron donor and acceptor materials. The development of high-performance non-fullerene acceptors (NFAs) has been a significant area of research, with a focus on tuning their energy levels and charge transport characteristics.
While direct and extensive research on this compound as a primary electron acceptor or donor in non-fullerene solar cells is not widely documented, the properties of analogous fluorinated quinoxaline (B1680401) derivatives provide valuable insights. The introduction of strong electron-withdrawing groups, such as the heptafluoropropyl chains, into the quinoxaline core is a recognized strategy for creating effective electron-accepting materials. This modification lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule, a crucial factor for efficient electron transfer from a donor material.
For instance, studies on hexafluoroquinoxaline-based copolymers have demonstrated that the presence of fluorine atoms significantly lowers the LUMO level, leading to enhanced open-circuit voltage (Voc) in organic solar cells. It is therefore anticipated that this compound would exhibit similar, if not more pronounced, electron-accepting properties, making it a promising candidate for inclusion in NFA designs. The strong electron-withdrawing nature of the heptafluoropropyl groups would likely contribute to a high Voc and potentially influence the morphology of the active layer blend, which is critical for efficient charge separation and transport.
Further research is required to synthesize and incorporate this compound into OPV devices to experimentally determine its performance as an electron acceptor or as a building block for more complex NFA structures.
In dye-sensitized solar cells, the strategic design of sensitizer (B1316253) dyes is paramount for achieving high power conversion efficiencies. Quinoxaline derivatives have been investigated as auxiliary acceptors and π-bridges within D-π-A (Donor-π-Acceptor) sensitizers. The role of the auxiliary acceptor is to enhance the electron-withdrawing strength of the acceptor unit, facilitating more efficient charge separation.
The incorporation of the electron-deficient this compound moiety as an auxiliary acceptor in a DSSC dye could lead to several benefits. Its strong inductive effect would likely lower the LUMO energy level of the dye, promoting efficient electron injection from the excited dye into the semiconductor's conduction band (e.g., TiO2). Furthermore, when used as part of the π-bridge, this unit could influence the dye's absorption spectrum and HOMO/LUMO energy levels, allowing for fine-tuning of the photophysical and electrochemical properties.
While specific studies on this compound in DSSCs are limited, the general principles of dye design suggest its potential to enhance the performance of these solar cells.
Active Layers in Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors are fundamental components of organic electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active layer.
There is a significant demand for high-performance, air-stable n-type organic semiconductors to complement the more common p-type materials. The introduction of fluorine atoms is a well-established strategy for converting p-type or ambipolar materials into n-type semiconductors. The strong electron-withdrawing heptafluoropropyl groups in this compound are expected to significantly lower the LUMO energy level, a key requirement for efficient electron injection and transport, thereby imparting strong n-type characteristics.
Emitters and Charge Transport Layers in Organic Light-Emitting Diodes (OLEDs)
In organic light-emitting diodes, the properties of the emissive layer and the charge transport layers are critical for achieving high efficiency and stability. Quinoxaline derivatives have been explored for their potential in these applications due to their high electron affinities and good charge transport properties.
The strong electron-withdrawing nature of the heptafluoropropyl groups in this compound makes it a potential candidate for use as an electron transport layer (ETL) material. An effective ETL must have a low LUMO energy level to facilitate electron injection from the cathode and high electron mobility for efficient transport to the emissive layer. The electronic properties of this compound align well with these requirements.
Furthermore, quinoxaline derivatives have been utilized as host materials or emitters in the emissive layer of OLEDs. While the emissive properties of this compound itself have not been extensively studied, it could serve as a core for designing new emitters. By attaching suitable donor moieties to the quinoxaline core, it is possible to create molecules with tailored emission colors and high quantum efficiencies. The electron-deficient nature of the this compound core would likely promote intramolecular charge transfer (ICT) in such donor-acceptor systems, a common strategy for developing efficient OLED emitters.
Deep-Blue Phosphorescent Emitters
There is no available information in the searched scientific literature regarding the application or performance of this compound as a deep-blue phosphorescent emitter. Research on deep-blue emitters often focuses on achieving high quantum efficiency and color purity through molecular design, but specific studies involving this compound are not documented in the provided results.
Thermally Activated Delayed Fluorescence (TADF) Emitters
No research data or articles were found that describe the synthesis, properties, or application of this compound in the context of Thermally Activated Delayed Fluorescence (TADF) emitters. While quinoxaline-based structures are explored in TADF research, the specific contributions of the bis(heptafluoropropyl) substitution pattern are not documented.
Advanced Functional Materials
High-Density Nonvolatile Memory Devices
There is no documented evidence or research to suggest that this compound has been investigated for use in high-density nonvolatile memory devices. The field of molecular memory devices is an active area of research, but this particular compound does not appear in the available literature for this application.
Materials for Second Harmonic Generation and Non-linear Optics
No information was found concerning the non-linear optical properties or the application of this compound in second harmonic generation. The suitability of a material for such applications depends on its molecular symmetry and hyperpolarizability, but these properties have not been reported for this specific compound.
Discotic Liquid Crystals and Mesogens
The potential for this compound to form discotic liquid crystalline phases has not been reported in the available scientific literature. The formation of such mesophases is highly dependent on molecular shape and intermolecular interactions, which have not been studied for this compound.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
While direct incorporation of this compound as a primary building block in reported Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) is not extensively documented, its structural and electronic properties suggest significant potential in this domain. The quinoxaline core is a well-established component in functional materials, and the addition of perfluoroalkyl chains introduces unique characteristics beneficial for advanced framework materials. researchgate.netresearchgate.net
The nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline moiety serve as effective coordination sites for metal ions, a fundamental requirement for the formation of MOFs. unl.edu The use of fluorinated organic linkers in MOF synthesis is a growing area of interest. Fluorine's high electronegativity and the presence of polar C-F bonds can enhance the affinity for certain molecules, such as CO2, leading to improved gas sorption and separation capabilities compared to non-fluorinated analogues. nih.govrsc.org Furthermore, fluorination often increases the hydrophobicity of the framework, which can improve its stability in the presence of moisture. nih.govrsc.orgssrn.com
The strong electron-withdrawing nature of the two heptafluoropropyl groups in this compound would significantly influence the electronic properties of any resulting framework. This feature can be exploited to tune the framework's interaction with guest molecules. For instance, fluorinated MOFs have demonstrated specific interactions with gas molecules, contributing to increased sorption capacity. researchgate.netssrn.com In the context of COFs, which are constructed entirely from organic building blocks through strong covalent bonds, quinoxaline-linked frameworks have been synthesized and have shown robustness under both strong acidic and basic conditions. rsc.org The incorporation of a highly fluorinated building block like this compound could impart enhanced chemical stability and tailor the pore environment for selective molecular recognition and separation.
The potential benefits of using fluorinated linkers in framework materials are summarized in the table below.
Table 1: Potential Advantages of Fluorinated Linkers in MOFs and COFs
| Property | Description | Potential Application |
|---|---|---|
| Enhanced Hydrophobicity | The presence of perfluoroalkyl groups repels water, which can improve the structural stability of the framework in humid environments. nih.govssrn.com | Gas separation, catalysis in aqueous media |
| Modified Pore Environment | Fluorine atoms lining the pores create a unique chemical environment that can lead to selective adsorption of specific molecules. researchgate.net | Selective gas/vapor separation, molecular sensing |
| Increased Chemical Stability | The strength of the C-F bond contributes to the overall robustness of the organic linker and the resulting framework. mdpi.com | Catalysis under harsh conditions, long-term storage |
| Tunable Electronic Properties | Strong electron-withdrawing fluoroalkyl groups alter the electronic nature of the linker, affecting host-guest interactions. mdpi.com | Sensing, electronic devices, photocatalysis |
| Enhanced Gas Sorption | Polar C-F bonds can increase the affinity for polarizable molecules like CO2, improving capture efficiency. nih.gov | Carbon capture and storage, gas purification |
Sensing Applications (e.g., Biosensing with Quinoxaline-Coordinated Complexes)
Quinoxaline derivatives are widely recognized for their applications in chemical sensing and biosensing, primarily due to their distinct photophysical (absorption and emission) properties that are sensitive to their local environment. researchgate.netnih.gov The formation of coordination complexes with metal ions often enhances these sensing capabilities. nih.govnih.gov While specific studies focusing on this compound as a sensor are limited, the characteristics of the quinoxaline core and the influence of fluoroalkyl substituents provide a strong basis for its potential in this field.
The quinoxaline scaffold can act as a chromophore or fluorophore, and its interaction with analytes can lead to detectable changes in color (colorimetric sensing) or fluorescence (fluorometric sensing). rsc.org For instance, quinoxaline-based receptors have been designed for anion sensing, where binding with ions like fluoride (B91410) or acetate (B1210297) causes a visible color change or a change in luminescence. nih.gov The coordination of the quinoxaline moiety to a metal center, such as Rhenium(I) or Ruthenium(II), can increase the acidity of associated functional groups, thereby enhancing sensitivity to anions. nih.gov
The introduction of the two heptafluoropropyl groups is expected to significantly modulate the electronic and photophysical properties of the quinoxaline core. These strong electron-withdrawing groups can lower the energy levels of the molecule's frontier orbitals (HOMO and LUMO), which would likely cause a shift in its absorption and emission spectra. acs.org This inherent sensitivity to electronic perturbations makes such molecules promising candidates for sensing applications. For example, changes in the local environment upon binding to a target analyte could lead to a pronounced spectral response. Research on related fluorinated quinoxaline derivatives has shown that fluorine substitution can lead to bathochromic shifts (shifts to longer wavelengths) in absorption and emission.
In the context of biosensing, quinoxaline-coordinated complexes can be designed to interact with biological molecules. The metal complex can serve multiple roles: providing a stable structural scaffold, offering unique photophysical properties (like the long-lived phosphorescence of Iridium(III) complexes), and acting as a binding site for the target analyte. acs.orgcardiff.ac.uk The lipophilicity conferred by the heptafluoropropyl chains could also enhance the molecule's ability to penetrate cell membranes, a valuable property for intracellular sensing. mdpi.com
Table 2: Research Findings on Quinoxaline Derivatives in Sensing
| Quinoxaline System | Sensing Target | Sensing Mechanism | Key Finding |
|---|---|---|---|
| Quinoxalinebis(sulfonamide) Re(I) and Ru(II) complexes | Anions (F-, OAc-, CN-, H2PO4-) | Colorimetric & Luminescent | Metal coordination enhances the acidity of N-H protons, leading to increased anion sensitivity. nih.gov |
| Quinoxalinium salts | Anions (F-, AcO-, ascorbate) | UV-Vis Absorption & Fluorescence Quenching | Exhibits a dual mode of action: nucleophilic addition for small anions and host-guest complex formation for larger anions. rsc.org |
| Methylthio-substituted bis(BF2) quinoxaline complexes | Hypochlorite | Fluorometric | Demonstrated practical application as a highly efficient detection probe for hypochlorite. rsc.org |
| Cyclometalated Iridium(III) quinoxaline complexes | (Potential for various analytes) | Phosphorescence | Emission wavelength is tunable by modifying substituents on the quinoxaline ligand, offering potential for multiplexed sensing. acs.org |
| Quinoxaline-based mixed ligand transition metal complexes | DNA | Absorption Titration & Gel Electrophoresis | Complexes show the ability to bind to and cleave DNA, suggesting potential for biosensing applications related to DNA damage or recognition. nih.gov |
Future Research Directions and Emerging Opportunities
Development of Novel Fluorinated Quinoxaline (B1680401) Architectures with Tailored Properties
A primary avenue for future research lies in the rational design and synthesis of new fluorinated quinoxaline architectures to achieve specific, tailored properties. Building upon the core structure of 2,3-Bis(heptafluoropropyl)quinoxaline, systematic modifications can be engineered to modulate its electronic, photophysical, and self-assembly characteristics.
Key research objectives in this area include:
Modifying the Quinoxaline Core: Introducing various substituents (e.g., electron-donating or withdrawing groups) onto the benzo ring of the quinoxaline scaffold can fine-tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This allows for precise control over the electronic properties for applications in organic electronics.
Varying Fluorinated Side Chains: While the heptafluoropropyl groups are critical, exploring other perfluoroalkyl chains of different lengths or branching could alter the material's solubility, thermal stability, and molecular packing, influencing thin-film morphology and charge transport properties.
Creating Extended π-Conjugated Systems: Synthesizing derivatives where the quinoxaline unit is incorporated into larger, conjugated structures, such as copolymers or dendrimers, could lead to materials with enhanced light-harvesting or charge-carrying capabilities. nih.gov Research on 2,3-bis(5-arylthiophen-2-yl)quinoxaline derivatives has shown that extending conjugation and inducing donor-acceptor interactions can shift absorption and emission maxima, demonstrating the potential for creating novel luminophores. researchgate.net
Structure-Property Relationship Studies: A systematic investigation into how molecular structure correlates with material properties is crucial. rsc.org For instance, studies on quinoxaline-2-carboxylic acid derivatives have provided valuable insights into structure-activity relationships for kinase inhibitors, a methodological approach that can be applied to materials science. nih.gov
| Research Direction | Goal | Potential Impact |
| Core Substitution | Fine-tune HOMO/LUMO levels | Optimized performance in electronic devices |
| Side-Chain Variation | Control solubility & packing | Improved film quality and charge transport |
| Extended Conjugation | Enhance electronic properties | New materials for OLEDs and OPVs |
| Asymmetric Design | Induce novel self-assembly | Chiral materials for specialized optics |
Exploration of New Catalytic Systems for Sustainable and Efficient Synthesis
The synthesis of fluorinated quinoxalines often relies on multi-step procedures that can be resource-intensive. A significant opportunity lies in developing more sustainable and efficient catalytic methods. Future work should focus on green chemistry principles to reduce waste, energy consumption, and the use of hazardous reagents.
Emerging research areas in synthesis include:
Transition-Metal-Free Catalysis: Exploring synthetic routes that avoid heavy or precious metals is a key goal for sustainable chemistry. semanticscholar.org Methods using iodine or catalyst-free protocols under ultrasound irradiation in green solvents like water have shown promise for quinoxaline synthesis. semanticscholar.org
Oxidative Dehydrogenative Coupling: This atom-economic approach forms C-N bonds without the need for pre-functionalized starting materials, offering a more direct and sustainable pathway. rsc.org Cooperative bifunctional catalysts based on transition metal oxides/Bi(III) have been shown to be robust and reusable for this purpose. rsc.org
One-Pot Reactions: Designing multi-component reactions where reactants are combined in a single step to form the final product can significantly improve efficiency and reduce waste.
| Catalytic Approach | Advantages | Example Catalyst Systems |
| Transition-Metal-Free | Lower toxicity, cost-effective | Iodine, Ultrasound-assisted |
| Heterogeneous Catalysis | Reusability, easy separation | Zirconia (ZrO2), Silica (SiO2) Nanoparticles nih.gov |
| Oxidative Coupling | Atom economy, sustainability | Transition metal oxides/Bi(III) rsc.org |
| C-H Activation | Step economy, reduced waste | (Future research direction) |
Advanced Characterization Techniques for In-Operando Studies in Devices
To bridge the gap between material properties and device performance, it is essential to understand how molecules like this compound behave within a functioning device. Advanced in-situ and in-operando characterization techniques provide real-time insights into the structural, electronic, and morphological changes that occur under operational conditions. jos.ac.cnresearching.cn
Future research should leverage techniques such as:
In-operando Spectroscopy: Techniques like X-ray photoelectron spectroscopy (XPS) and ultraviolet photoelectron spectroscopy (UPS) can probe the electronic states and chemical environment at interfaces within a device during operation. researching.cnsemanticscholar.org This is crucial for understanding charge injection/extraction barriers and degradation mechanisms.
In-situ Microscopy: Real-time observation of thin-film morphology using techniques like atomic force microscopy (AFM) and scanning tunneling microscopy (STM) during thermal or electrical stress can reveal mechanisms of degradation and failure. jos.ac.cn
Time-Resolved Measurements: Probing charge carrier dynamics on ultrafast timescales (femtoseconds to microseconds) can elucidate the efficiency of charge generation, transport, and recombination processes, which are fundamental to the performance of optoelectronic devices.
These advanced characterization methods are critical for establishing clear structure-property-performance relationships and guiding the rational design of next-generation materials and device architectures. jos.ac.cnrsc.orgnih.gov
Multi-Scale Computational Modeling for Predictive Design and Optimization
Computational modeling is an indispensable tool for accelerating the discovery and optimization of new materials. kuleuven.betechscience.com By simulating molecular behavior at multiple scales, from the quantum mechanical level to the macroscopic device level, researchers can predict material properties and guide experimental efforts. frontiersin.orgnih.govharvard.edu
Key opportunities for computational modeling include:
Quantum Chemistry Calculations: Using Density Functional Theory (DFT) and other methods to predict the electronic structure, HOMO/LUMO levels, and absorption/emission spectra of novel fluorinated quinoxaline architectures before they are synthesized.
Molecular Dynamics (MD) Simulations: Simulating the self-assembly and packing of molecules in the solid state to predict thin-film morphology, which is critical for charge transport.
High-Throughput Screening: Employing computational workflows to rapidly screen large virtual libraries of candidate molecules, identifying the most promising structures for synthesis and experimental validation.
A robust feedback loop between computational prediction and experimental validation will be key to accelerating the development cycle for new materials based on the this compound scaffold.
Integration into Hybrid and Perovskite-Based Systems for Enhanced Performance
Hybrid organic-inorganic perovskites have emerged as highly promising materials for next-generation solar cells. Fluorinated compounds like this compound can play a crucial role as interfacial layers or additives to enhance the performance and stability of these devices.
Future research should explore:
Interfacial Engineering: Using the quinoxaline derivative as a hole transport material (HTM) or electron transport material (ETM) in inverted (p-i-n) perovskite solar cells. nih.gov The electron-withdrawing nature of the fluorinated groups can be advantageous for energy level alignment and efficient charge extraction.
Defect Passivation: The nitrogen atoms in the quinoxaline ring and the fluorine atoms on the side chains can act as Lewis bases, potentially coordinating with uncoordinated lead ions (Pb2+) at the perovskite surface to passivate defects that cause non-radiative recombination. nih.gov
Hydrophobicity and Stability: The hydrophobic nature of the fluorinated alkyl chains can help to repel moisture, a key factor in the degradation of perovskite films, thereby improving the long-term operational stability of the solar cells.
Lead-Free Perovskites: Investigating the integration of these quinoxaline derivatives into emerging lead-free perovskite systems, such as those based on tin (Sn) or bismuth (Bi), to develop more environmentally friendly photovoltaic technologies. beilstein-journals.org
| Application in Perovskite Systems | Function | Expected Improvement |
| Hole/Electron Transport Layer | Facilitate charge extraction | Higher power conversion efficiency (PCE) |
| Defect Passivation Additive | Neutralize charge traps | Reduced recombination, higher open-circuit voltage (Voc) |
| Encapsulation/Interfacial Layer | Repel moisture | Enhanced device longevity and stability |
Strategic Tailoring for Enhanced Device Longevity and Stability
Device stability remains a critical challenge for the commercialization of many organic and hybrid electronic technologies. Strategic molecular design focused on enhancing the intrinsic stability of this compound and its derivatives is a crucial area for future research.
Key strategies to explore include:
Strengthening Intramolecular Bonds: The C-F bond is exceptionally strong, contributing to the high thermal and chemical stability of the molecule. Future designs should retain and leverage this feature.
Blocking Reactive Sites: Computational modeling can identify potential sites on the molecule that are susceptible to chemical or photochemical degradation. Synthetic modifications can then be made to block these sites, for example, by adding sterically hindering groups.
Improving Morphological Stability: The packing of molecules in a thin film can change over time, especially under thermal stress, leading to performance degradation. Designing molecules with strong intermolecular interactions can help to create more robust and stable film morphologies.
Incorporation into Polymer Backbones: Covalently incorporating the quinoxaline unit into a stable polymer backbone can restrict molecular motion and prevent phase segregation, significantly enhancing the long-term operational stability of the material in devices.
By focusing on these emerging research directions, the scientific community can build upon the promising foundation of this compound to develop a new generation of high-performance materials for advanced electronic and optoelectronic applications.
Q & A
Q. What are the recommended synthetic routes for preparing 2,3-Bis(heptafluoropropyl)quinoxaline, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclocondensation of substituted 1,2-diamines with fluorinated diketones. For example, analogous quinoxaline derivatives (e.g., 2,3-bis(4-fluorophenyl)quinoxaline) were synthesized via refluxing 1,2-diamines with α-diketones in ethanol under acidic catalysis, yielding products confirmed by NMR and IR . Optimization includes temperature control (70–90°C) and stoichiometric adjustments to minimize side reactions. Fluorinated substituents may require inert atmospheres (e.g., argon) to prevent decomposition .
Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?
- Methodological Answer : Combine 1H/13C NMR to identify substituent positions (e.g., aromatic proton splitting patterns at δ 7.2–8.0 ppm) and 19F NMR for fluoropropyl group analysis . Single-crystal X-ray diffraction (SC-XRD) resolves regiochemistry, as demonstrated for 2,3-bis(thiophen-3-yl)quinoxaline (CCDC 1983315), where crystallographic data confirmed planarity and bond angles . IR spectroscopy (e.g., C-F stretches at 1100–1250 cm⁻¹) further validates functional groups .
Q. What safety precautions are critical when handling fluorinated quinoxalines like this compound?
- Methodological Answer : Fluorinated compounds often release toxic gases (e.g., HF) upon decomposition. Use fume hoods , Nitrile gloves , and face shields to prevent skin/eye contact (H315, H319 hazards) . For spills, avoid dust generation; collect with non-sparking tools and dispose via hazardous waste protocols. Monitor air quality for fluorocarbon byproducts .
Advanced Research Questions
Q. How can this compound be integrated into low-bandgap polymers for optoelectronic applications?
- Methodological Answer : The electron-deficient quinoxaline core enhances charge transport in conjugated polymers. For example, selenophene-quinoxaline copolymers achieved bandgaps <1.8 eV via Suzuki coupling, with fluorinated substituents improving solubility and reducing aggregation . Optimize Stille or Buchwald–Hartwig cross-coupling to link fluoropropyl-quinoxaline monomers to electron-rich units (e.g., carbazoles), and characterize using cyclic voltammetry and UV-vis-NIR spectroscopy .
Q. What strategies resolve contradictions in catalytic activity data for fluorinated quinoxalines in cross-coupling reactions?
- Methodological Answer : Discrepancies in catalytic efficiency (e.g., Pd-mediated C–N coupling) may arise from steric hindrance of heptafluoropropyl groups. Compare turnover numbers (TONs) under varied conditions: (1) ligand screening (e.g., XPhos vs. SPhos), (2) solvent polarity (DMF vs. THF), and (3) temperature gradients (80–120°C). Kinetic studies (e.g., Eyring plots) can isolate rate-limiting steps .
Q. How do fluorinated substituents influence the electrochemical stability of quinoxaline-based materials in OLEDs?
- Methodological Answer : Fluorine’s electron-withdrawing effect lowers LUMO levels, enhancing electron injection into TiO2 or ITO substrates . Use density functional theory (DFT) to model HOMO-LUMO gaps and compare with experimental cyclic voltammetry data. For OLEDs, blend this compound with hole-transport layers (e.g., TCTA) and measure device lifetime under accelerated aging tests .
Q. What analytical methods are suitable for detecting trace impurities in fluorinated quinoxaline derivatives?
- Methodological Answer : LC-MS/MS with MRM (multiple reaction monitoring) achieves ppm-level detection of genotoxic impurities (e.g., residual brominated intermediates) . For fluorinated byproducts, use 19F NMR with relaxation reagents (e.g., Cr(acac)3) to enhance sensitivity. Cross-validate with GC-MS for volatile contaminants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
